
1,1'-(4,5-Dimethyloctane-4,5-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- is an organic compound with the molecular formula C16H18. It is also known by other names such as Bibenzyl, α,α’-dimethyl- and Butane, 2,3-diphenyl-. This compound is characterized by its two benzene rings connected by a central ethane chain that is substituted with dimethyl and dipropyl groups .
Métodos De Preparación
The synthesis of Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- typically involves the reaction of benzyl chloride with a suitable alkylating agent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and molecular targets depend on the context of its application, whether in chemical reactions or biological systems. Detailed studies are required to elucidate the exact mechanisms .
Comparación Con Compuestos Similares
Benzene, 1,1’-(1,2-dimethyl-1,2-dipropyl-1,2-ethanediyl)bis- can be compared with similar compounds such as:
Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: This compound has a similar structure but lacks the dipropyl groups.
Butane, 2,3-diphenyl-: This compound is another stereoisomer with a different spatial arrangement of the substituents.
Bibenzyl, α,α’-dimethyl-: This compound is structurally similar but may have different chemical properties and reactivity.
Propiedades
Número CAS |
90832-28-3 |
|---|---|
Fórmula molecular |
C22H30 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
(4,5-dimethyl-5-phenyloctan-4-yl)benzene |
InChI |
InChI=1S/C22H30/c1-5-17-21(3,19-13-9-7-10-14-19)22(4,18-6-2)20-15-11-8-12-16-20/h7-16H,5-6,17-18H2,1-4H3 |
Clave InChI |
FXZUNYSERRARHT-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C1=CC=CC=C1)C(C)(CCC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


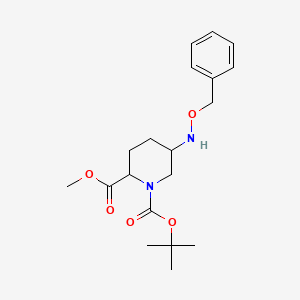
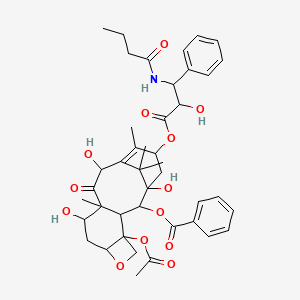
![5-Phenyl-N-[2-(4-pyridyl)ethyl]-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B15124801.png)
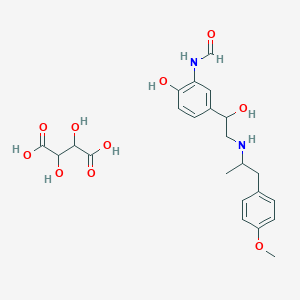
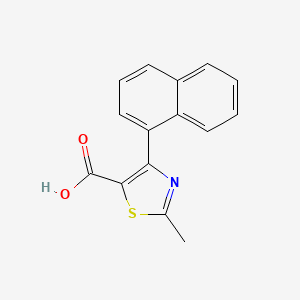
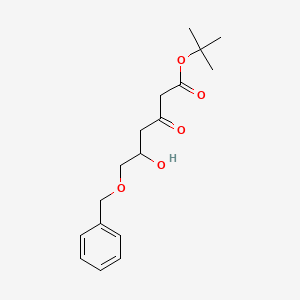
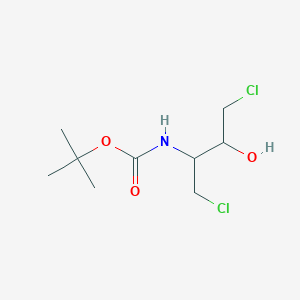
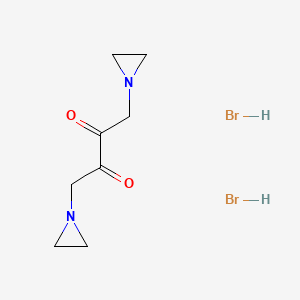

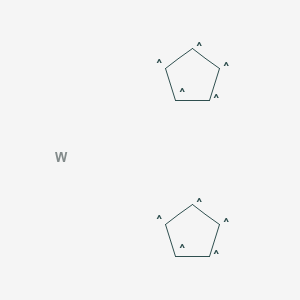

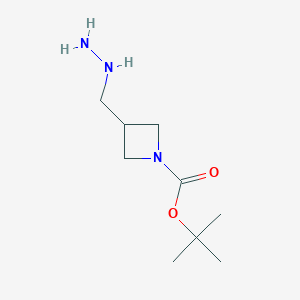
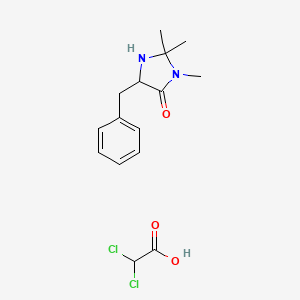
![2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine](/img/structure/B15124880.png)
